Magnesium bromide etherate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

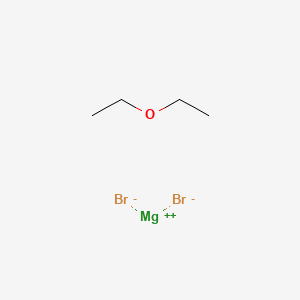

C4H10Br2MgO |

|---|---|

Molecular Weight |

258.24 g/mol |

IUPAC Name |

magnesium;ethoxyethane;dibromide |

InChI |

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

JGZKUKYUQJUUNE-UHFFFAOYSA-L |

Canonical SMILES |

CCOCC.[Mg+2].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Magnesium Bromide Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of anhydrous magnesium bromide etherate (MgBr₂·OEt₂), a versatile and widely used Lewis acid in organic synthesis. The document outlines the most common synthetic methodologies, presents quantitative data in a clear, tabular format, and provides a detailed experimental protocol. A graphical representation of the experimental workflow is also included to facilitate understanding.

Core Concepts and Applications

Anhydrous this compound is a coordination complex of magnesium bromide with diethyl ether. Its utility in organic chemistry stems from its properties as a Lewis acid, enabling it to catalyze a variety of transformations, including nucleophilic additions, cycloadditions, and rearrangement reactions.[1][2] It is often preferred due to its milder nature compared to other Lewis acids. The etherate complex enhances the solubility of magnesium bromide in common organic solvents and stabilizes the reactive species.[3] Freshly prepared complexes are known to have the highest activity.[2]

Synthetic Methodologies

The most prevalent and practical method for the laboratory-scale synthesis of anhydrous this compound involves the direct reaction of magnesium metal with a bromine source in anhydrous diethyl ether. The primary variations of this approach are detailed below.

Table 1: Comparison of Synthetic Protocols for Anhydrous this compound

| Parameter | Method 1: From 1,2-Dibromoethane (B42909) | Method 2: From Bromoethane | Method 3: From Elemental Bromine |

| Magnesium Source | Magnesium turnings | Magnesium turnings | Magnesium turnings |

| Bromine Source | 1,2-Dibromoethane (C₂H₄Br₂) | Bromoethane (C₂H₅Br) | Elemental Bromine (Br₂) |

| Solvent | Anhydrous Diethyl Ether (Et₂O) | Anhydrous Diethyl Ether (Et₂O) | Anhydrous Diethyl Ether (Et₂O) |

| Stoichiometry (Mg:Br source) | 1:1 | 1:2 | 1:1 |

| Initiation | Often spontaneous or with gentle warming; can be initiated with a small amount of iodine or a few drops of 1,2-dibromoethane.[4] | Requires initiation, often with a crystal of iodine or a sonicator. | Highly exothermic, requires careful, slow addition of bromine at low temperature. |

| Byproducts | Ethene (gas) | Ethane (gas), Diethyl ether | None |

| Typical Yield | High, often quantitative. A 90% yield is reported for a similar Grignard reagent synthesis.[5] | Good to high | High, but the reaction is hazardous. |

| Purity of Product | Typically high (e.g., 99%).[6] | Good | Can be high, but may contain unreacted bromine. |

| Safety Considerations | Flammable solvent; ethene gas is produced. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.[7] | Flammable solvent; exothermic reaction. | Highly corrosive and toxic bromine; very exothermic reaction. Requires extreme caution.[3] |

Detailed Experimental Protocol: Synthesis from 1,2-Dibromoethane

This section provides a step-by-step procedure for the synthesis of anhydrous this compound from magnesium and 1,2-dibromoethane, a commonly employed and reliable method.[2][7]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Magnesium turnings

-

1,2-Dibromoethane

-

Anhydrous diethyl ether

Procedure:

-

Apparatus Setup and Inert Atmosphere:

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Place a magnetic stir bar in the flask.

-

Charge the flask with magnesium turnings (1.0 equivalent).

-

Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

-

-

Reaction Initiation:

-

Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1,2-dibromoethane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1,2-dibromoethane solution to the stirred magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. The start of the reaction is indicated by the formation of bubbles (ethene gas) and a gentle reflux of the ether.

-

-

Addition and Reflux:

-

Once the reaction has initiated, add the remaining 1,2-dibromoethane solution dropwise from the funnel at a rate that maintains a steady reflux. The reaction is exothermic.

-

After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle or oil bath until all the magnesium has been consumed. The solution will appear as a grayish, cloudy suspension.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solution of this compound can often be used directly for subsequent reactions.

-

To isolate the solid product, the excess solvent can be removed under reduced pressure. The resulting solid should be handled and stored under an inert atmosphere due to its moisture sensitivity.[8][9] For higher purity, the solution can be filtered through a sintered glass funnel under an inert atmosphere to remove any unreacted magnesium.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of anhydrous this compound from magnesium and 1,2-dibromoethane.

Caption: Experimental workflow for the synthesis of anhydrous this compound.

Conclusion

The synthesis of anhydrous this compound is a fundamental procedure in many research and development settings. The method described herein, utilizing magnesium and 1,2-dibromoethane, is reliable and high-yielding. Proper adherence to anhydrous and inert atmosphere techniques is critical for the successful preparation and storage of this valuable reagent. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to confidently prepare and utilize anhydrous this compound in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Synthesis routes of Magnesium bromide [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. MAGNESIUM BROMIDE DIETHYL ETHERATE | 29858-07-9 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of Magnesium Bromide Etherate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium bromide etherate, a reagent of significant interest in chemical synthesis and drug development. This document details the crystallographic parameters of its primary solid-state forms, outlines the experimental protocols for their determination, and presents visualizations of their molecular geometries.

Introduction

This compound is a coordination complex that plays a crucial role as a Lewis acid and a precursor in a variety of organic transformations. Its reactivity and stereoselectivity are intrinsically linked to its structure. In the solid state, magnesium bromide forms distinct adducts with diethyl ether, most notably the monoetherate, MgBr₂·O(C₂H₅)₂, and the dietherate, MgBr₂·[O(C₂H₅)₂]₂. Understanding the precise three-dimensional arrangement of atoms in these crystalline forms is paramount for elucidating reaction mechanisms and for the rational design of new synthetic methodologies. This guide focuses on the detailed crystal structures of these two key etherates as determined by single-crystal X-ray diffraction.

Crystal Structure of Magnesium Bromide Monoetherate (MgBr₂·OEt₂)

The crystal structure of magnesium bromide monoetherate reveals a polymeric arrangement, which was an unexpected finding that deviated from earlier assumptions of a simple monomeric species.

Key Structural Features: The structure consists of infinite chains of five-coordinate magnesium centers. Each magnesium atom is in a distorted trigonal bipyramidal coordination environment. The chains are formed by bridging bromine atoms that link the magnesium centers.

The coordination sphere of each magnesium atom is composed of:

-

Three bromine atoms in the equatorial plane.

-

Two bromine atoms in the axial positions, which bridge to adjacent magnesium atoms.

-

One oxygen atom from a diethyl ether molecule, also in an axial position.

This polymeric nature has significant implications for its solubility and reactivity in different solvent systems.

Crystal Structure of Magnesium Bromide Dietherate (MgBr₂·(OEt₂)₂)

In contrast to the polymeric monoetherate, the dietherate of magnesium bromide adopts a monomeric structure in the solid state.

Key Structural Features: The crystal structure of MgBr₂·(OEt₂)₂ is characterized by discrete, isolated molecular units. The magnesium atom is four-coordinate with a tetrahedral geometry.

The coordination sphere of the magnesium atom consists of:

-

Two bromine atoms.

-

Two oxygen atoms from two independent diethyl ether molecules.

This monomeric nature with a less sterically hindered magnesium center contributes to its distinct reactivity profile compared to the monoetherate.

Crystallographic Data

The following tables summarize the key crystallographic data for the mono- and dietherate forms of this compound.

Table 1: Crystallographic Data for Magnesium Bromide Monoetherate (MgBr₂·OEt₂) Polymeric Chain

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 13.984(3) |

| c (Å) | 7.892(2) |

| α (°) | 90 |

| β (°) | 102.65(2) |

| γ (°) | 90 |

| V (ų) | 898.6(4) |

| Z | 4 |

| R-factor | 0.058 |

| Reference | Ecker, A.; Üffing, C.; Schnöckel, H. Chem. Eur. J.1996 , 2, 1112. |

Table 2: Crystallographic Data for Magnesium Bromide Dietherate (MgBr₂·(OEt₂)₂) Monomer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.56(1) |

| b (Å) | 8.08(1) |

| c (Å) | 14.28(1) |

| α (°) | 90 |

| β (°) | 114.5(1) |

| γ (°) | 90 |

| V (ų) | 1317.9 |

| Z | 4 |

| R-factor | Not Reported |

| Reference | CSD Entry MGBEET |

Experimental Protocols

The determination of the crystal structures of magnesium bromide etherates requires rigorous handling due to their air and moisture sensitivity. The following protocols are representative of the methods employed.

Synthesis and Crystallization

5.1.1. Synthesis of this compound Solution

A solution of this compound can be prepared by the reaction of magnesium turnings with 1,2-dibromoethane (B42909) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Procedure:

-

Magnesium turnings are placed in the flask under a positive pressure of nitrogen.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 1,2-dibromoethane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

-

Once the reaction is initiated, the remaining 1,2-dibromoethane solution is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed until the magnesium is consumed.

-

The resulting solution of magnesium bromide in diethyl ether is then cooled and can be used for crystallization.

-

5.1.2. Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow cooling or vapor diffusion methods under an inert atmosphere.[2]

-

Slow Cooling: A saturated solution of this compound in diethyl ether or a mixed solvent system (e.g., diethyl ether/toluene) is prepared at room temperature or slightly elevated temperature. The solution is then slowly cooled to a lower temperature (e.g., -20 °C or -78 °C). Over a period of hours to days, single crystals may form.

-

Vapor Diffusion: A concentrated solution of this compound in a relatively volatile solvent (e.g., diethyl ether) is placed in a small vial. This vial is then placed in a larger, sealed container that contains a less volatile solvent in which the compound is less soluble (an "anti-solvent," e.g., hexane (B92381) or toluene). The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, leading to the gradual growth of crystals.

Single-Crystal X-ray Diffraction

Due to the air-sensitive nature of the crystals, they must be handled under an inert atmosphere or protected from the air during mounting.[3]

-

Crystal Mounting:

-

In a glovebox or under a stream of inert gas, a suitable crystal is selected.

-

The crystal is coated in a cryoprotectant oil (e.g., paratone-N).[3]

-

The crystal is then mounted on a cryoloop or a glass fiber on the goniometer head of the diffractometer.

-

The mounted crystal is rapidly cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal motion and potential degradation.[4]

-

-

Data Collection:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the coordination environments of the magnesium centers in the two etherate structures.

Caption: Polymeric chain of MgBr₂·OEt₂.

Caption: Monomeric unit of MgBr₂·(OEt₂)₂.

Caption: Experimental workflow.

References

An In-depth Technical Guide to the Lewis Acidity of Magnesium Bromide Etherate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bromide etherate (MgBr₂·OEt₂) is a versatile and widely utilized Lewis acid in organic synthesis. Its efficacy stems from a combination of moderate Lewis acidity, excellent solubility in common ethereal solvents, and a strong propensity for chelation, which provides remarkable stereochemical control in a variety of chemical transformations. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, including a comparative analysis with other Lewis acids, detailed experimental protocols for its characterization, and its application in key organic reactions.

Introduction to the Lewis Acidity of this compound

A Lewis acid is an electron pair acceptor.[1] In the context of organic chemistry, Lewis acids are pivotal for activating electrophiles, thereby facilitating a broad spectrum of reactions. Magnesium bromide, a Group 2 metal halide, exhibits Lewis acidic properties due to the electron-deficient nature of the magnesium center.[2] The coordination of two diethyl ether molecules to the magnesium center in this compound modulates its Lewis acidity and enhances its solubility in organic solvents, making it a convenient and effective reagent.[2]

The Lewis acidity of MgBr₂·OEt₂ is considered mild to moderate, which often translates to higher selectivity and compatibility with a wider range of functional groups compared to stronger Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[3] A key feature of this compound is its ability to act as a bidentate chelating agent, coordinating to two Lewis basic sites within a substrate. This chelation effect rigidly holds the substrate in a specific conformation, leading to high levels of stereocontrol in reactions such as aldol (B89426) additions and Diels-Alder cycloadditions.[4][5]

Quantitative Assessment of Lewis Acidity

Table 1: Comparative Gutmann-Beckett Acceptor Numbers (AN) of Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) | Relative Strength |

| Zinc Chloride (ZnCl₂) | ~60-70 (estimated) | Moderate |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 89 | Strong |

| Aluminum Chloride (AlCl₃) | 87 | Strong |

| Boron Trichloride (BCl₃) | 115 | Very Strong |

| This compound (MgBr₂·OEt₂) | Not Reported | Mild to Moderate |

Note: The AN for ZnCl₂ is an estimate based on its known reactivity. The relative strength of MgBr₂·OEt₂ is inferred from its catalytic behavior in organic reactions.

Another theoretical measure of Lewis acidity is the Fluoride (B91410) Ion Affinity (FIA), which is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. While extensive datasets of calculated FIA values exist for many p-block element Lewis acids, a specific value for MgBr₂·OEt₂ is not prominently reported.[7][8]

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

The following protocol outlines the experimental procedure for determining the Gutmann-Beckett Acceptor Number (AN) of a Lewis acid like this compound.

Objective: To quantitatively measure the Lewis acidity of MgBr₂·OEt₂ using ³¹P NMR spectroscopy and triethylphosphine (B1216732) oxide (TEPO) as a probe molecule.

Materials:

-

This compound (anhydrous)

-

Triethylphosphine oxide (TEPO, anhydrous)

-

Deuterated chloroform (B151607) (CDCl₃, anhydrous)

-

NMR tubes (5 mm, flame-dried)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Preparation of the TEPO solution: In a glovebox or under an inert atmosphere, prepare a stock solution of TEPO in anhydrous CDCl₃ (e.g., 0.1 M).

-

Preparation of the Lewis acid solution: In a separate flask, prepare a solution of MgBr₂·OEt₂ in anhydrous CDCl₃ of a known concentration (e.g., 0.1 M).

-

NMR Sample Preparation:

-

To a flame-dried NMR tube under an inert atmosphere, add a precise volume of the TEPO stock solution.

-

Acquire a ³¹P NMR spectrum of the free TEPO solution. The chemical shift (δ) of free TEPO in a non-coordinating solvent like hexane (B92381) is approximately 41.0 ppm.[6]

-

To the same NMR tube, add an equimolar amount of the MgBr₂·OEt₂ solution.

-

Gently mix the solution and acquire another ³¹P NMR spectrum. The interaction of TEPO with the Lewis acid will cause a downfield shift in the phosphorus signal.

-

-

Data Analysis:

-

Record the new ³¹P chemical shift (δ_sample) of the TEPO-MgBr₂·OEt₂ adduct.

-

Calculate the change in chemical shift (Δδ) = δ_sample - δ_free_TEPO.

-

The Acceptor Number (AN) is calculated using the following formula, established by Gutmann:[6] AN = 2.21 × (δ_sample - 41.0)

-

Safety Precautions: this compound and triethylphosphine oxide are moisture-sensitive and should be handled under an inert atmosphere. Deuterated chloroform is toxic and should be handled in a well-ventilated fume hood.

Applications in Organic Synthesis and Reaction Mechanisms

The utility of this compound as a Lewis acid catalyst is demonstrated in a wide array of organic transformations. Its ability to promote reactions with high stereoselectivity is a recurring theme.

Chelation-Controlled Aldol Reactions

In aldol reactions, MgBr₂·OEt₂ can chelate to both the aldehyde and the enolate, forming a rigid six-membered cyclic transition state. This organization of the reactants dictates the stereochemical outcome of the reaction, often favoring the formation of syn or anti aldol products depending on the substrate and reaction conditions.[4][9]

Caption: Chelation-controlled aldol reaction pathway.

Diels-Alder Reactions

This compound is an effective catalyst for Diels-Alder reactions, a powerful method for forming six-membered rings.[10] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. In cases where the dienophile contains a chelating moiety, MgBr₂·OEt₂ can enforce a specific conformation, leading to high diastereoselectivity in the cycloaddition.[4]

Caption: Catalytic cycle of a MgBr₂·OEt₂-mediated Diels-Alder reaction.

Other Notable Reactions

-

Ene Reactions: MgBr₂·OEt₂ promotes intramolecular ene reactions, facilitating the synthesis of cyclic compounds.

-

Rearrangements: It can catalyze various rearrangement reactions, including the pinacol (B44631) rearrangement.

-

Nucleophilic Additions: The activation of carbonyls and imines by MgBr₂·OEt₂ allows for the efficient addition of a wide range of nucleophiles.

Conclusion

This compound stands as a cornerstone Lewis acid catalyst in modern organic synthesis. While a precise, universally accepted quantitative measure of its Lewis acidity is yet to be established in the literature, its synthetic utility is undeniable. Its mildness, coupled with its powerful chelating ability, provides chemists with a valuable tool for achieving high levels of stereocontrol and functional group tolerance. The experimental protocols and mechanistic insights provided in this guide offer a framework for the rational application and further investigation of this important reagent in the development of novel chemical entities and pharmaceuticals.

References

- 1. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Magnesium Bromide Etherate: A Technical Guide to its Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂) is a widely utilized reagent in organic synthesis, valued for its role as a Lewis acid and as a precursor to Grignar-like reagents. Its coordination with diethyl ether enhances the solubility and reactivity of magnesium bromide in common organic solvents, making it an indispensable tool in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its application in key organic reactions.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀Br₂MgO | [1][2] |

| Molecular Weight | 258.23 g/mol | [3][4] |

| Appearance | Off-white to beige crystalline powder or chunks | [3][5][6] |

| Sensitivity | Moisture sensitive; hydrolyzes in water | [3][5] |

Thermal and Safety Properties

| Property | Value | Notes | Source(s) |

| Melting Point | >300 °C (decomposes) | The high temperature suggests decomposition of the complex rather than a true melting point. The ether ligand is lost at much lower temperatures. | [6][7] |

| Boiling Point | 33.2 °C at 760 mmHg | This value corresponds to the boiling point of diethyl ether, the coordinating solvent, and not the complex itself. | [3][5] |

| Flash Point | 35 °C (95 °F) | Indicates the flammability of the coordinated diethyl ether. | [3][5] |

| Vapor Pressure | 567 mmHg at 25°C | This value is characteristic of diethyl ether. | [3][5] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Diethyl Ether | Forms a solution, though complex solubility behavior is observed with the formation of different etherates. | [8][9] |

| Water | Hydrolyzes | [3][5] |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from magnesium turnings and 1,2-dibromoethane (B42909) in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent premature reaction with moisture.

-

Place magnesium turnings (1.1 equivalents) in the flask and cover them with a small amount of anhydrous diethyl ether.

-

Under a positive pressure of inert gas, slowly add a solution of 1,2-dibromoethane (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred magnesium suspension.

-

The reaction is exothermic and should initiate spontaneously. If the reaction does not start, gentle warming may be required. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The solution of this compound can be used directly or the solid can be isolated by removing the solvent under reduced pressure.[7]

Determination of Melting Point for Air-Sensitive Compounds

Due to its moisture sensitivity, the melting point of this compound should be determined using a sealed capillary method.

Materials:

-

This compound

-

Glass capillary tubes

-

Glove box or Schlenk line

-

Melting point apparatus

Procedure:

-

Inside a glove box or under an inert atmosphere using a Schlenk line, load a small amount of the finely powdered this compound into a glass capillary tube.

-

Seal the open end of the capillary tube using a flame.

-

Place the sealed capillary tube into the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 2 °C/min) and observe the sample for any changes.

-

Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. Given that the compound decomposes at high temperatures, it is more likely that a decomposition temperature range will be observed rather than a sharp melting point.

Applications in Organic Synthesis

This compound is a versatile Lewis acid catalyst that facilitates a variety of important organic transformations. Two notable examples are the Diels-Alder and Cannizzaro reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound can act as a Lewis acid catalyst, activating the dienophile and enhancing the reaction rate and stereoselectivity.[10][11]

Caption: Lewis acid catalysis of a Diels-Alder reaction by MgBr₂·O(C₂H₅)₂.

Cannizzaro Reaction

The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid. This compound can facilitate this reaction under milder conditions than traditional strong bases.

Caption: Proposed pathway for the MgBr₂·O(C₂H₅)₂-mediated Cannizzaro reaction.

Conclusion

This compound is a fundamentally important reagent with well-defined, albeit sometimes complex, physical properties. Its utility in organic synthesis, particularly as a Lewis acid catalyst, is well-established. This guide provides researchers, scientists, and drug development professionals with a concise yet comprehensive overview of its key characteristics and practical methodologies for its use. Careful handling and consideration of its moisture sensitivity are paramount to achieving successful and reproducible results in the laboratory.

References

- 1. Magnesium bromide diethyl etherate | C4H10Br2MgO | CID 9903262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H10Br2MgO | CID 11010650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Magnesium bromide ethyl etherate | Magnesium bromide diethyl etherate | C4H10Br2MgO2 - Ereztech [ereztech.com]

- 5. lookchem.com [lookchem.com]

- 6. Magnesium bromide diethyl etherate | CAS 29858-07-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. thieme-connect.com [thieme-connect.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Coordination Chemistry of Magnesium Bromide Etherate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂) is a versatile and widely utilized reagent in organic synthesis, acting as a potent Lewis acid and a key component in the preparation of Grignard reagents. Its coordination chemistry dictates its reactivity and stereochemical influence in a myriad of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis, structure, spectroscopic characterization, and applications of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its effective application.

Introduction

This compound, a coordination complex of magnesium bromide with diethyl ether, serves as a cornerstone reagent in modern organic chemistry. Its utility stems from the Lewis acidic nature of the magnesium center, which can activate a wide range of functional groups, and its role in the complex equilibria governing Grignard reagents.[1] Understanding the coordination chemistry of this compound is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic methodologies. This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental procedures, and mechanistic insights.

Physicochemical Properties

This compound is typically an off-white to beige crystalline powder or chunk that is sensitive to moisture. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Br₂MgO | [1] |

| Molecular Weight | 258.23 g/mol | [2] |

| Appearance | Off-white to beige crystalline powder/chunks | |

| Melting Point | >300 °C | [3] |

| Flash Point | 35 °C (95 °F) | [3] |

| Solubility | Hydrolyzes in water | [4] |

| Stability | Moisture sensitive | [4] |

Synthesis of this compound

The most common and practical synthesis of this compound involves the reaction of magnesium metal with 1,2-dibromoethane (B42909) in anhydrous diethyl ether.[3] This method is advantageous as the gaseous ethene byproduct readily escapes the reaction mixture, driving the reaction to completion.

Experimental Protocol: Synthesis from Magnesium and 1,2-Dibromoethane

This protocol is adapted from a procedure described for the in-situ preparation of magnesium bromide solution.[5]

Materials:

-

Magnesium turnings (0.88 g, 36 mmol, 4 eq)

-

1,2-Dibromoethane (6.76 g, 36 mmol, 4 eq)

-

Anhydrous diethyl ether (80 mL)

Procedure:

-

Under a nitrogen atmosphere, charge a dry flask equipped with a magnetic stirrer and a reflux condenser with magnesium turnings.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether to the stirred suspension of magnesium. The reaction is exothermic and may require initial gentle heating to initiate.

-

Once the reaction has started, maintain a gentle reflux by controlling the rate of addition of the 1,2-dibromoethane solution.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed and gas evolution ceases.

-

The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to isolate the solid etherate complex.

Structural and Spectroscopic Characterization

The coordination environment of the magnesium ion in this compound is crucial to its reactivity.

Crystal Structure

While often depicted as a simple tetrahedral complex, the solid-state structure of this compound (MgBr₂·OEt₂) has been shown by X-ray crystallography to consist of five-coordinate magnesium centers forming trigonal bipyramids. These trigonal bipyramids are connected by two common bromine atoms, forming chains.[6]

For comparison, the closely related ethylmagnesium bromide dietherate (EtMgBr·2(C₂H₅)₂O) crystallizes in a distorted tetrahedral geometry around the magnesium atom, with the magnesium bonded to the ethyl group, a bromine atom, and two oxygen atoms from the diethyl ether molecules.[7]

Table 1: Selected Bond Lengths and Angles for Ethylmagnesium Bromide Dietherate [7]

| Bond/Angle | Value |

| Mg-Br | 2.48 Å |

| Mg-O(1) | 2.03 Å |

| Mg-O(2) | 2.05 Å |

| Mg-C(ethyl) | 2.15 Å |

| O(1)-Mg-O(2) | 96.5° |

| Br-Mg-C(ethyl) | 125.0° |

Note: This data is for the analogous compound ethylmagnesium bromide dietherate and is provided for comparative purposes.

Spectroscopic Data

4.2.1. Infrared (IR) Spectroscopy The FTIR spectrum of this compound is characterized by the vibrational modes of the coordinated diethyl ether molecule. The coordination to the Lewis acidic magnesium center causes shifts in the characteristic C-O stretching frequencies compared to free diethyl ether.

Table 2: Tentative FTIR Peak Assignments for Coordinated Diethyl Ether

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (alkyl) |

| ~1450 | C-H bending (scissoring) |

| ~1380 | C-H bending (methyl rock) |

| ~1120-1070 | C-O-C asymmetric stretching |

| ~900-800 | C-O-C symmetric stretching |

Note: Specific peak positions can vary depending on the sample preparation and instrument. A detailed analysis involves comparing the spectrum to that of free diethyl ether to identify the shifts upon coordination.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for isolated this compound is not readily available in the literature, likely due to its high reactivity and hygroscopic nature which can complicate sample preparation and spectral interpretation. However, in solutions where it is used as a reagent, the coordinated diethyl ether signals would be expected to show a downfield shift compared to free diethyl ether due to the deshielding effect of the magnesium ion.[8]

Applications in Organic Synthesis

This compound is a versatile Lewis acid catalyst for a wide array of organic transformations.[3]

Aldol (B89426) Reactions

This compound is an effective catalyst for promoting aldol reactions, often with high diastereoselectivity.[9][10] The proposed mechanism involves the formation of a six-membered cyclic transition state, where the magnesium atom coordinates to both the aldehyde and the silyl (B83357) enol ether, activating the aldehyde for nucleophilic attack and directing the stereochemical outcome.[10]

Diagram 1: Proposed Mechanism for a this compound-Mediated Aldol Reaction

Table 3: Diastereoselective Aldol Reactions Catalyzed by MgBr₂·OEt₂ [9]

| N-Acylthiazolidinethione | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Propionyl | Crotonaldehyde | 93 | 19:1 |

| Propionyl | Cinnamaldehyde | 85 | 10:1 |

| Isovaleryl | Crotonaldehyde | 78 | 15:1 |

| Phenylacetyl | Crotonaldehyde | 56 | 12:1 |

Ene Reactions

This compound promotes intramolecular ene reactions, facilitating the synthesis of cyclic compounds with high stereocontrol.[11]

5.2.1. Experimental Protocol: MgBr₂·OEt₂ Promoted Ene Reaction [11]

Materials:

-

2-methyl-3-(5-oxo-2,5-dihydrofuran-2-yl) propanal (100 mg, 0.65 mmol, 1 equiv)

-

Magnesium bromide diethyl etherate (219 mg, 0.85 mmol, 1.3 equiv)

-

Dry dichloromethane (B109758) (DCM) (7 mL)

Procedure:

-

To a stirred solution of 2-methyl-3-(5-oxo-2,5-dihydrofuran-2-yl) propanal in dry DCM under an argon atmosphere at -78 °C, add magnesium bromide diethyl etherate.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (12 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (4 x 10 mL).

-

Wash the combined organic layers with cold saturated aqueous sodium bicarbonate (2 x 5 mL).

-

Dry the organic layer, remove the solvent in vacuo, and purify the residue by flash column chromatography.

Table 4: Lewis Acid Catalyzed Ene Reaction Yields [11]

| Lewis Acid | Yield (%) |

| MgBr₂·OEt₂ | 93 |

| ZnBr₂ | 85 |

| Et₂AlCl | 75 |

| TiCl₄ | 60 |

Cannizzaro Reaction

This compound, in combination with a mild base such as triethylamine, facilitates the Cannizzaro reaction of aromatic aldehydes at room temperature, providing a mild alternative to the classical harsh basic conditions.[12]

Diagram 2: Logical Flow of MgBr₂·OEt₂ Catalyzed Cannizzaro Reaction

Table 5: Yields for the MgBr₂·OEt₂-Mediated Cannizzaro Reaction of Various Aldehydes [12]

| Aldehyde | Alcohol Yield (%) | Carboxylic Acid Yield (%) |

| Benzaldehyde | 91 | 90 |

| 4-Methylbenzaldehyde | 89 | 88 |

| 4-Methoxybenzaldehyde | 88 | 87 |

| 4-Chlorobenzaldehyde | 90 | 89 |

| 4-Nitrobenzaldehyde | 85 | 84 |

| 2-Naphthaldehyde | 87 | 86 |

Diels-Alder Reactions

Handling and Safety

This compound is a flammable solid and is highly sensitive to moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and water.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic chemist. Its unique coordination chemistry, characterized by its Lewis acidity and its role in complex solution equilibria, enables a wide range of important chemical transformations. This guide has provided a detailed overview of its synthesis, structure, and applications, supported by quantitative data and experimental protocols. A thorough understanding of the principles outlined herein will empower researchers to effectively harness the full potential of this valuable reagent in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. MAGNESIUM BROMIDE DIETHYL ETHERATE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of Magnesium bromide [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Magnesium bromide ethyl etherate | 29858-07-9 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to Early Studies on Magnesium Bromide Etherate Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide etherate (MgBr₂·OEt₂) has long been a staple in the organic chemist's toolkit, valued for its utility as a mild and effective Lewis acid catalyst. Its ability to chelate to substrates, thereby influencing reactivity and stereoselectivity, was a significant advancement in the field of asymmetric synthesis. This technical guide delves into the core principles of early studies on MgBr₂·OEt₂ catalysis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanistic pathways. The focus is on foundational work that established MgBr₂·OEt₂ as a reliable reagent for stereocontrolled carbon-carbon bond formation.

Core Principles of Catalysis

This compound's catalytic activity stems from the electrophilic nature of the magnesium ion, which can coordinate to Lewis basic sites, typically carbonyl oxygens, in organic substrates. This coordination activates the substrate towards nucleophilic attack. A key feature of MgBr₂·OEt₂ is its capacity to act as a bidentate Lewis acid, forming chelate complexes with substrates containing multiple coordinating atoms. This chelation locks the substrate into a rigid conformation, allowing for highly controlled stereoselective transformations.[1] The diethyl ether ligands play a crucial role in solubilizing the magnesium salt and modulating its Lewis acidity.[2]

Key Applications in Early Stereoselective Synthesis

Early research on this compound catalysis laid the groundwork for its application in several important classes of organic reactions, including aldol (B89426) reactions, Diels-Alder cycloadditions, and ene reactions.

The Evans Anti-Aldol Reaction

A seminal contribution to the field was the development of the magnesium halide-catalyzed anti-aldol reaction by Evans and coworkers. They demonstrated that MgBr₂·OEt₂ could effectively promote the reaction of chiral N-acylthiazolidinethiones with aldehydes to afford the corresponding anti-aldol products with high diastereoselectivity.

Quantitative Data from Evans Anti-Aldol Reaction [3]

| Entry | R | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Ph | 2ae | 85 | 19:1 |

| 2 | 4-MeC₆H₄ | 2bf | 92 | 19:1 |

| 3 | 4-MeOC₆H₄ | 2cf | 91 | 19:1 |

| 4 | CH=CHPh | 2de | 87 | 10:1 |

| 5 | C(CH₃)=CHPh | 2ee | 90 | 19:1 |

| 6 | 2-naphthyl | 2fe | 84 | 7:1 |

| 7 | C(CH₃)=CH₂ | 2gf | 56 | 7:1 |

Reactions were catalyzed by 10 mol % MgBr₂·OEt₂ in the presence of triethylamine (B128534) and chlorotrimethylsilane.[4]

The high anti-selectivity is rationalized by a Zimmerman-Traxler-type transition state wherein the magnesium atom chelates to both the carbonyl oxygen and the sulfur atom of the thiazolidinethione, as well as the aldehyde oxygen. This rigid, chair-like transition state directs the nucleophilic attack to favor the formation of the anti-diastereomer.

Experimental Protocol: Evans Anti-Aldol Reaction [4]

A representative experimental procedure involves the slow addition of an aldehyde to a solution of the N-acylthiazolidinethione, triethylamine, chlorotrimethylsilane, and a catalytic amount of MgBr₂·OEt₂ in a suitable solvent such as ethyl acetate. The reaction is typically stirred at room temperature for several hours. Workup consists of quenching with an acidic solution followed by extraction and purification by chromatography. For detailed procedures, please refer to the supporting information of the original publication.[4]

Logical Workflow for the Evans Anti-Aldol Reaction

Caption: Workflow for the MgBr₂·OEt₂ catalyzed Evans anti-aldol reaction.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, a Lewis acid-promoted addition of a silyl (B83357) enol ether to a carbonyl compound, was also found to be effectively catalyzed by this compound.[5] Early studies by Mukaiyama and others demonstrated that MgBr₂·OEt₂ could mediate this reaction, often with high yields and diastereoselectivity.[6] The stereochemical outcome is rationalized by the formation of a six-membered cyclic transition state involving the chelation of the magnesium ion to both the aldehyde and the incoming silyl enol ether.[6]

Chelation-Controlled Mukaiyama Aldol Reaction Pathway

References

A Technical Guide to the Discovery and History of Magnesium Bromide Etherate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bromide etherate (MgBr₂·(C₂H₅)₂O), a cornerstone reagent in synthetic organic chemistry, emerged from the groundbreaking work on organomagnesium halides by Victor Grignard at the turn of the 20th century. While not the primary focus of Grignard's initial discovery, the formation of this etherate was crucial for the solubility and reactivity of magnesium bromide, a key component in the famous Grignard reaction. This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of this compound. It includes a chronological overview of its scientific elucidation, detailed experimental protocols from seminal literature, a comprehensive summary of its physicochemical properties, and a discussion of its role in the broader context of organomagnesium chemistry.

Introduction: The Unseen Partner in a Nobel-Winning Discovery

The story of this compound is intrinsically linked to the development of the Grignard reagent. In 1900, Victor Grignard, under the guidance of his professor Philippe Barbier, successfully synthesized organomagnesium halides, a discovery that would earn him the Nobel Prize in Chemistry in 1912 and revolutionize organic synthesis.[1][2] The Grignard reaction provided a powerful and versatile method for forming new carbon-carbon bonds.[3] A critical but often understated aspect of this discovery was the use of diethyl ether as a solvent. The ether not only provided an inert medium but also played a crucial role in stabilizing the organomagnesium species and the concurrently formed magnesium halides.

While Grignard's focus was on the organometallic component (RMgX), the magnesium bromide byproduct also formed a stable complex with the diethyl ether solvent, now known as this compound. The formation of this coordination complex is vital as it enhances the solubility and reactivity of magnesium bromide in the non-aqueous reaction environment.[4]

Historical Timeline and Key Contributors

-

1900: Victor Grignard's Discovery: While developing the Grignard reaction, the formation of magnesium bromide in diethyl ether was an inherent part of the process. The importance of the ether in solubilizing the magnesium salts was implicitly recognized.

-

Early 20th Century: Initial Characterization: Following Grignard's work, researchers began to investigate the nature of the magnesium halide species in ether solutions. N. Zelinsky was among the early investigators who prepared anhydrous magnesium bromide in ether through the direct reaction of magnesium and bromine.[5]

-

1929: The Schlenk Equilibrium: Wilhelm Schlenk and his son established that Grignard reagents in diethyl ether exist in a complex equilibrium, known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium bromide (MgBr₂), both of which are solvated by ether.[3] This discovery highlighted that this compound is not just a byproduct but an active component of the solution's constitution.

-

1930s: Systematic Studies by Rowley and Evans: H. H. Rowley and W. V. Evans conducted systematic studies on the etherates of magnesium bromide, providing a more detailed understanding of their properties. They identified the existence of different etherates, including mono-, di-, and tri-etherates, and investigated their solubility and stability at various temperatures.[6][7] Their work provided much of the foundational quantitative data on the magnesium bromide-diethyl ether system.

Physicochemical Properties of this compound

This compound is typically an off-white to beige crystalline powder or chunks.[4] Its properties are crucial for its role in organic synthesis.

Data Presentation: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₄H₁₀Br₂MgO | [1][8] |

| Molecular Weight | 258.24 g/mol | [1][8] |

| Appearance | Off-white to beige crystalline powder or chunks | [4] |

| Solubility in Diethyl Ether | See Table 2 | |

| Water Solubility | Hydrolyzes | [8] |

| Sensitivity | Moisture sensitive | [8] |

Data Presentation: Solubility of Magnesium Bromide in Diethyl Ether at Various Temperatures

The solubility of anhydrous magnesium bromide in diethyl ether is temperature-dependent. The formation of different solid solvates (etherates) at different temperatures influences the solubility curve.

| Temperature (°C) | Solubility (g MgBr₂ / 100 g C₄H₁₀O) |

| -20 | 0.27 |

| -10 | 0.40 |

| 0 | 0.70 |

| 3 | 0.84 |

| 10.1 | 1.19 |

| 15 | 1.76 |

| 18 | 2.14 |

| 20 | 2.52 |

Note: This data is compiled from historical sources and may vary slightly between different studies.

Experimental Protocols from Seminal Literature

The preparation of anhydrous magnesium bromide and its etherate requires stringent anhydrous conditions to prevent the formation of hydrates.

Historical Preparation of Anhydrous Magnesium Bromide in Diethyl Ether (Zelinsky's Method)

This method involves the direct reaction of magnesium metal with bromine in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

Liquid bromine

-

Anhydrous diethyl ether

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and cover them with anhydrous diethyl ether.

-

From the dropping funnel, add liquid bromine dropwise to the stirred suspension of magnesium in ether. The reaction is exothermic and should be controlled by the rate of bromine addition and, if necessary, by external cooling.

-

Continue the addition of bromine until the magnesium is consumed.

-

The resulting solution contains magnesium bromide dissolved in diethyl ether. Upon cooling or partial evaporation of the solvent, crystalline this compound can be obtained.

This protocol is a generalized representation of the method described by Zelinsky and refined by later researchers like Rowley and Evans.

Preparation of this compound Solution from 1,2-Dibromoethane (B42909)

A common laboratory preparation of a this compound solution involves the reaction of magnesium with 1,2-dibromoethane in diethyl ether.

Materials:

-

Magnesium turnings (e.g., 0.88 g, 36 mmol)

-

1,2-Dibromoethane (e.g., 6.76 g, 36 mmol)

-

Anhydrous diethyl ether (e.g., 80 mL)

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

Under a nitrogen atmosphere, a solution of magnesium bromide is prepared by reacting magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether.[9][10]

-

The reaction is typically initiated by the addition of a small amount of the 1,2-dibromoethane to the magnesium in ether.[9][10]

-

The reaction is often exothermic and may require cooling to maintain a controlled reflux.[9][10]

-

Once the reaction is complete, the resulting solution of this compound can be used directly in subsequent synthetic steps.[9][10]

Visualizing the Chemistry of this compound

Synthesis of this compound

Caption: Synthesis of this compound.

The Schlenk Equilibrium

Caption: The Schlenk Equilibrium in Ethereal Solution.

Experimental Workflow: Preparation and Use of MgBr₂·(C₂H₅)₂O

Caption: Experimental Workflow for this compound.

Role in Organic Synthesis

Beyond its formation during Grignard reactions, this compound is a versatile Lewis acid catalyst in its own right. Its applications include:

-

Aldol Reactions: Promoting stereoselective aldol additions.

-

Diels-Alder Reactions: Catalyzing cycloaddition reactions.

-

Rearrangement Reactions: Facilitating the rearrangement of epoxides to aldehydes.

-

Bromination Reactions: Acting as a source of bromide for nucleophilic substitution.

The ability of the magnesium ion to chelate with substrates often provides a high degree of stereochemical control in these reactions.

Conclusion

This compound, while often overshadowed by the more famous Grignard reagent, is a fundamentally important compound in the history and practice of organic chemistry. Its discovery was a direct consequence of the conditions required for the successful synthesis of organomagnesium halides. Subsequent research, particularly the detailed investigations by Rowley and Evans, provided the scientific community with a thorough understanding of its properties and behavior in solution. Today, this compound continues to be a valuable reagent and catalyst, demonstrating the enduring legacy of early 20th-century explorations into organometallic chemistry. This guide serves as a comprehensive resource for professionals in the field, bridging the historical context of its discovery with its practical applications in modern chemical synthesis.

References

- 1. Magnesium bromide diethyl etherate | C4H10Br2MgO | CID 9903262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C4H10Br2MgO | CID 11010650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Magnesium bromide ethyl etherate | Magnesium bromide diethyl etherate | C4H10Br2MgO2 - Ereztech [ereztech.com]

- 5. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. MAGNESIUM BROMIDE DIETHYL ETHERATE | 29858-07-9 [chemicalbook.com]

- 8. Synthesis routes of Magnesium bromide [benchchem.com]

- 9. Magnesium bromide ethyl etherate | 29858-07-9 | Benchchem [benchchem.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

Spectroscopic Profile of Magnesium Bromide Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂) is a widely utilized reagent in organic synthesis, primarily as a Lewis acid and a precursor for the preparation of Grignard reagents.[1][2] Its efficacy in promoting a variety of chemical transformations is intrinsically linked to its structure and coordination chemistry. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data for air-sensitive compounds are also presented, alongside visualizations of the experimental workflows.

Data Presentation

The spectroscopic data for this compound is summarized below. It is important to note that specific peak positions and chemical shifts can be influenced by the solvent, concentration, and the presence of impurities.

Infrared (IR) Spectroscopy Data

The coordination of the diethyl ether molecule to the magnesium bromide is a key feature that can be observed through vibrational spectroscopy.[3]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

| C-O-C Asymmetric Stretch | ~1070-1090 | Shift to a lower wavenumber compared to free diethyl ether (~1125 cm⁻¹) is indicative of the donation of electron density from the ether oxygen to the magnesium center, which weakens the C-O bond.[3] |

| C-H Aliphatic Stretch | ~2850-3000 | Characteristic of the ethyl groups of the diethyl ether ligand. |

| Mg-O Stretch | ~400-600 | May be weak and difficult to observe. Provides direct evidence of the coordination of the ether to the magnesium ion. |

| Mg-Br Stretch | < 400 | Typically observed in the far-IR region and provides information on the magnesium-halogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR data for isolated this compound is not extensively reported in the literature, potentially due to the compound's reactivity and the dynamic equilibrium it can undergo in solution. However, based on the structure, the following chemical shifts can be anticipated.

¹H NMR (Proton)

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂- (Methylene) | 3.5 - 3.8 | Quartet (q) | Deshielded due to the adjacent oxygen atom. The coordination to magnesium can cause a further downfield shift compared to free diethyl ether (~3.4 ppm). |

| -CH₃ (Methyl) | 1.2 - 1.5 | Triplet (t) | Slightly deshielded compared to free diethyl ether (~1.2 ppm). |

¹³C NMR (Carbon)

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |

| -CH₂- (Methylene) | 65 - 70 | The carbon atom directly attached to the oxygen is significantly deshielded. The shift will be downfield compared to free diethyl ether (~66 ppm). |

| -CH₃ (Methyl) | 15 - 20 | Less affected by the coordination to magnesium compared to the methylene (B1212753) carbon. Similar to free diethyl ether (~15 ppm). |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound can be complex due to potential fragmentation and reactions within the mass spectrometer. Electron impact (EI) ionization would likely lead to the fragmentation of the diethyl ether ligand.

| m/z Value | Possible Fragment | Notes |

| 258, 260, 262 | [MgBr₂·O(C₂H₅)₂]⁺ | Molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, M+4 pattern. |

| 184, 186, 188 | [MgBr₂]⁺ | Loss of the diethyl ether ligand. |

| 74 | [O(C₂H₅)₂]⁺ | Diethyl ether cation radical. |

| 59 | [CH₃CH₂OCH₂]⁺ | Alpha-cleavage of the ether. |

| 45 | [CH₃CH₂O]⁺ | Loss of an ethyl group from the ether. |

| 29 | [CH₃CH₂]⁺ | Ethyl cation. |

Experimental Protocols

The hygroscopic and air-sensitive nature of this compound necessitates careful handling during spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Methodology: Mull Technique

-

Sample Preparation in an Inert Atmosphere: All sample manipulations should be performed in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen).

-

Grinding: A small amount of the solid this compound (1-2 mg) is placed in a clean, dry agate mortar. A drop of a mulling agent (e.g., Nujol - a mineral oil) is added.[1] The mixture is thoroughly ground with an agate pestle to create a fine, uniform paste (the mull).

-

Sample Mounting: The mull is transferred onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation. A second salt plate is placed on top, and the two plates are gently pressed together to form a thin film of the sample.

-

Data Acquisition: The assembled salt plates are placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the pure mulling agent on the salt plates should be recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound in solution.

Methodology:

-

Solvent Selection: An appropriate deuterated aprotic solvent in which the compound is soluble and stable should be chosen (e.g., deuterated tetrahydrofuran (B95107) (THF-d₈) or deuterated dichloromethane (B109758) (CD₂Cl₂)). The solvent must be thoroughly dried and degassed before use.

-

Sample Preparation in an Inert Atmosphere: Inside a glovebox, a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is weighed into a clean, dry vial.

-

Dissolution: The deuterated solvent (~0.6 mL) is added to the vial, and the mixture is gently agitated until the solid dissolves.

-

Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. The NMR tube is then sealed with a cap. For prolonged or high-temperature experiments, a flame-sealed or J. Young valve NMR tube is recommended to ensure an airtight seal.

-

Data Acquisition: The NMR tube is carefully removed from the glovebox and the exterior is cleaned before insertion into the NMR spectrometer. Standard ¹H and ¹³C NMR spectra are then acquired.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments.

Methodology: Direct Insertion Probe (for solids)

-

Sample Preparation in an Inert Atmosphere: A small amount of the solid this compound is loaded into a capillary tube inside a glovebox.

-

Probe Insertion: The capillary tube is placed in the direct insertion probe of the mass spectrometer. The probe is then inserted into the instrument's vacuum lock.

-

Data Acquisition: Once the vacuum is established, the probe is advanced into the ionization source. The sample is gently heated to promote volatilization. Mass spectra are recorded using an appropriate ionization technique, such as electron impact (EI) or chemical ionization (CI).

Mandatory Visualization

References

An In-depth Technical Guide to Magnesium Bromide Etherate: Stability, Reactivity, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bromide etherate (MgBr₂·O(C₂H₅)₂) is a versatile and widely utilized reagent in organic chemistry, primarily valued for its role as a potent yet mild Lewis acid. This technical guide provides a comprehensive overview of its stability, reactivity, and practical applications, with a focus on its utility in complex molecule synthesis relevant to drug development. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to offer a practical resource for laboratory chemists.

Physicochemical Properties and Stability

This compound is a coordination complex of magnesium bromide and diethyl ether.[1] It is typically a white to off-white crystalline powder or solid chunks.[2][3] The ether ligand enhances the solubility of the magnesium salt in organic solvents and modulates its Lewis acidity.[4]

Handling and Storage:

Shelf Life:

The shelf life of this compound can be extended by proper storage. One supplier suggests a shelf life of 36 months when stored under recommended conditions.[2] However, for products without a specified expiration date, it is recommended to use them within a year of shipment and to routinely inspect them for quality. Freshly prepared complexes are often reported to have the highest activity.

Solubility:

This compound exhibits solubility in a range of organic solvents. Quantitative solubility data for anhydrous magnesium bromide (which forms the etherate in ethereal solvents) is provided in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Diethyl ether | -20 | 0.27 |

| Diethyl ether | 0 | 0.7 |

| Diethyl ether | 20 | 2.52 |

| Acetonitrile | 25 | 17 |

| Acetone | 20 | 0.6 |

| Ethanol | 20 | 15.1 |

| Methanol | 20 | 27.9 |

| Pyridine | 25 | 0.55 |

| Data for anhydrous magnesium bromide.[7] |

Reactivity and Mechanistic Overview

The reactivity of this compound is dominated by the electrophilic nature of the magnesium center, which functions as a Lewis acid.[8] It can activate a wide range of functional groups, most notably carbonyls and epoxides, by coordinating to the oxygen atom, thereby increasing the electrophilicity of the adjacent carbon atom.[9]

A key feature of MgBr₂·OEt₂ is its ability to act as a bidentate chelating Lewis acid, particularly with substrates containing α- or β-alkoxy carbonyl functionalities. This chelation control allows for high levels of stereoselectivity in various transformations by locking the substrate in a rigid conformation.[6]

Applications in Organic Synthesis

This compound is a catalyst or reagent in a multitude of organic reactions, several of which are pivotal in the synthesis of complex molecules and active pharmaceutical ingredients.

Aldol (B89426) Reactions

MgBr₂·OEt₂ is highly effective in promoting diastereoselective aldol reactions, particularly with silyl (B83357) enol ethers.[6] Its ability to form a chelate with chiral alkoxy aldehydes enables high levels of stereocontrol.[10]

| Reactants | Diastereomeric Ratio (anti:syn or syn:anti) | Yield (%) |

| Chiral N-acylthiazolidinethiones and unsaturated aldehydes | up to 19:1 (anti) | 56-93 |

| (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene and chiral alkoxy aldehydes | High (syn) | High |

| Data compiled from various sources.[6][11] |

Ene Reactions

This compound catalyzes intramolecular ene reactions to construct carbocyclic frameworks. This has been demonstrated in the cyclization of α,β-unsaturated lactones.[4]

| Substrate | Product | Yield (%) |

| 2-methyl-3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yl) propanal | Bicyclic lactone | 93 (overall) |

| Data from a specific study.[4] |

Cannizzaro Reaction

A notable application of MgBr₂·OEt₂ is in facilitating the Cannizzaro reaction of aromatic aldehydes under mild, room-temperature conditions when used in conjunction with a base like triethylamine (B128534).[12][13] This method provides good yields of the corresponding alcohols and carboxylic acids.[12]

| Aldehyde | Alcohol Yield (%) | Carboxylic Acid Yield (%) |

| Aromatic aldehydes (general) | >80 | >80 |

| General yields reported in the literature.[12] |

Epoxide Ring-Opening and Rearrangement

MgBr₂·OEt₂ is a versatile reagent for both the rearrangement of epoxides to carbonyl compounds and for their ring-opening with nucleophiles. The reaction outcome can be influenced by temperature and the presence of other reagents.[1][14]

| Epoxide | Conditions | Product(s) | Yield (%) |

| Cyclohexene oxide | 0°C | trans-2-bromocyclohexanol | 63.8 |

| Cyclohexene oxide | 60°C | trans-2-bromocyclohexanol and cyclopentanecarboxaldehyde | 39 and 27 |

| 1-Methylcyclohexene oxide | 0°C | 1-methylcyclopentanecarboxaldehyde | 39 |

| 1-Methylcyclohexene oxide | 60°C | 2-methylcyclohexanone and methyl cyclopentyl ketone | 36 and 10 |

| Various epoxides | with amines, solvent-free | β-amino alcohols | High |

| Data compiled from various sources.[14][15] |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of MgBr₂·OEt₂ from magnesium turnings and 1,2-dibromoethane (B42909) in diethyl ether.

Materials:

-

Magnesium turnings

-

1,2-dibromoethane

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a reflux condenser and dropping funnel

Procedure:

-

Under a nitrogen atmosphere, place magnesium turnings (e.g., 0.88 g, 36 mmol) in a dry round-bottom flask containing anhydrous diethyl ether (e.g., 80 ml).[16]

-

Add a solution of 1,2-dibromoethane (e.g., 6.76 g, 36 mmol) in anhydrous diethyl ether dropwise to the stirred suspension of magnesium.[16]

-

The reaction is typically initiated at room temperature and may require gentle heating to reflux to ensure completion.[16] The reaction progress can be monitored by the consumption of the magnesium metal.

-

The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to isolate the solid complex.[9]

General Procedure for MgBr₂·OEt₂ Catalyzed Ene Reaction

This protocol is adapted from the cyclization of an α,β-unsaturated lactone.[4]

Materials:

-

Substrate (e.g., 2-methyl-3-(5-oxo-2,5-dihydrofuran-2-yl) propanal)

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the substrate (e.g., 100 mg, 0.65 mmol) in dry DCM (7 mL) in a flame-dried flask under an argon atmosphere.[4]

-

Cool the solution to -78°C using a dry ice/acetone bath.[4]

-

Add this compound (e.g., 219 mg, 0.85 mmol) to the stirred solution.[4]

-

Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 48 hours), monitoring the reaction by TLC.[4]

-

Upon completion, quench the reaction by adding water (12 mL).[4]

-

Separate the organic layer and extract the aqueous layer with DCM (4 x 10 mL).[4]

-

Combine the organic layers and wash with cold saturated aqueous sodium hydrogen carbonate (2 x 5 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[4]

General Procedure for Room-Temperature Cannizzaro Reaction

This protocol describes the disproportionation of an aromatic aldehyde.[17]

Materials:

-

Aromatic aldehyde

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the aromatic aldehyde in DCM, add this compound (0.5-1.0 equiv.) and triethylamine.[17]

-

Stir the reaction mixture at room temperature, monitoring for completion by TLC (typically 24 hours).[17]

-

Upon completion, perform an aqueous workup. The carboxylic acid and alcohol products can be separated by extraction based on their acidic and neutral properties.[17] The workup procedure can be adapted to isolate the carboxylic moiety as an acid, ester, or amide.[17]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed mechanism for a chelation-controlled aldol reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. 29858-07-9 CAS | MAGNESIUM BROMIDE ETHYL ETHERATE | Laboratory Chemicals | Article No. 4464H [lobachemie.com]

- 3. MAGNESIUM BROMIDE DIETHYL ETHERATE | 29858-07-9 [chemicalbook.com]

- 4. article.sapub.org [article.sapub.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. magnesium bromide [chemister.ru]

- 8. homework.study.com [homework.study.com]

- 9. Buy this compound (EVT-12194877) [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Room-temperature Cannizzaro reaction under mild conditions facilitated by magnesium bromide ethyl etherate and triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Synthesis routes of Magnesium bromide [benchchem.com]

- 17. datapdf.com [datapdf.com]

Theoretical Insights into Magnesium Bromide Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of magnesium bromide etherate (MgBr₂·(OEt₂)₂), a pivotal reagent in chemical synthesis. By leveraging computational chemistry, we can elucidate its structural properties, energetics, and role in fundamental chemical processes. This document provides a comprehensive overview of the theoretical methodologies employed, presents key quantitative data, and visualizes complex chemical concepts for enhanced understanding.

Introduction to this compound

This compound is a Lewis acidic compound widely utilized in organic synthesis, most notably in the context of Grignard reagents and various catalytic reactions.[1][2] The coordination of diethyl ether molecules to the magnesium center significantly influences its solubility, stability, and reactivity.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the nuanced electronic and structural characteristics of this important chemical entity at a molecular level.

Computational Methodology

The theoretical data presented in this guide are typically derived from quantum chemical calculations. A common and robust methodology for studying organometallic complexes like this compound involves the following steps:

Geometry Optimization

The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its nuclei.[4]

Typical Protocol:

-

Method: Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy.[4]

-

Functional: A hybrid functional, such as B3LYP, is often employed as it provides a good description of both exchange and correlation energies.[5][6]

-

Basis Set: A basis set, such as 6-31G(d) or larger, is used to describe the atomic orbitals. The inclusion of polarization functions (d) is crucial for accurately modeling the bonding around the magnesium center.[5]

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or similar programs.[7]

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8]

-

Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.[5]

Typical Protocol:

-

The same level of theory (method, functional, and basis set) as the geometry optimization is used for consistency.

-

The output provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR intensities.

A generalized workflow for such a computational study is depicted below.

Structural and Energetic Properties